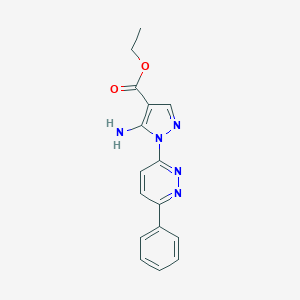![molecular formula C16H13N3OS2 B276204 12-methyl-5-(4-methylphenyl)-4,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),5,8,12-tetraen-2-one](/img/structure/B276204.png)
12-methyl-5-(4-methylphenyl)-4,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),5,8,12-tetraen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-8-(4-methylphenyl)-2H,6H-thieno[3’,2’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound belongs to the class of thienopyrimidothiadiazines, which are known for their diverse biological activities and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-8-(4-methylphenyl)-2H,6H-thieno[3’,2’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thieno[3,2-d]pyrimidine derivatives with thiadiazine moieties under controlled conditions. The reaction conditions often involve the use of solvents like pyridine and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization to obtain the desired product in large quantities.
化学反应分析
Types of Reactions
3-methyl-8-(4-methylphenyl)-2H,6H-thieno[3’,2’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the compound, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 3-methyl-8-(4-methylphenyl)-2H,6H-thieno[3’,2’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one involves its interaction with specific molecular targets and pathways. This compound may act by inhibiting key enzymes or modulating receptor activity, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
Thienopyrimidines: Compounds with similar core structures but different substituents.
Thiadiazines: Compounds with similar thiadiazine moieties but different heterocyclic frameworks.
Uniqueness
3-methyl-8-(4-methylphenyl)-2H,6H-thieno[3’,2’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one is unique due to its specific combination of thieno, pyrimido, and thiadiazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C16H13N3OS2 |
|---|---|
分子量 |
327.4 g/mol |
IUPAC 名称 |
12-methyl-5-(4-methylphenyl)-4,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),5,8,12-tetraen-2-one |
InChI |
InChI=1S/C16H13N3OS2/c1-9-3-5-11(6-4-9)13-7-12-14(22-13)15(20)19-16(17-12)21-8-10(2)18-19/h3-7H,8H2,1-2H3 |
InChI 键 |
MGBJOUCRQJAYIX-UHFFFAOYSA-N |
SMILES |
CC1=NN2C(=O)C3=C(C=C(S3)C4=CC=C(C=C4)C)N=C2SC1 |
规范 SMILES |
CC1=NN2C(=O)C3=C(C=C(S3)C4=CC=C(C=C4)C)N=C2SC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,6-dimethyl-2-(3-pyridinylmethylene)thieno[2,3-b]pyridin-3(2H)-one](/img/structure/B276121.png)
![6-hydroxy-2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-5-methyl-4(3H)-pyrimidinone](/img/structure/B276125.png)
![ethyl 4-({2-[(anilinocarbonyl)amino]-2-oxoethyl}sulfanyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276129.png)
![ethyl 4-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276130.png)
![ethyl 3-{2-[(anilinocarbonyl)amino]-2-oxoethyl}-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276131.png)
![ethyl 3-[2-(4-fluorophenyl)-2-oxoethyl]-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276133.png)
![ethyl 3-(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276134.png)
![ethyl 3-{2-[4-(aminosulfonyl)anilino]-2-oxoethyl}-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276135.png)
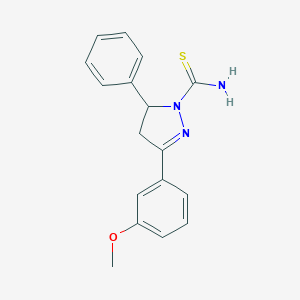
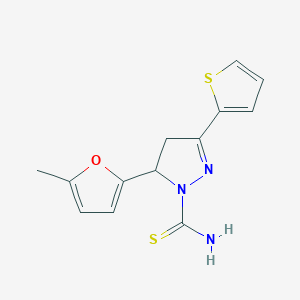
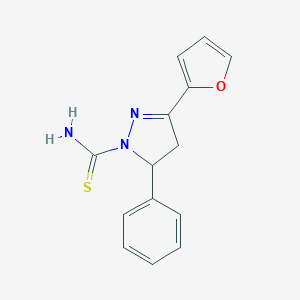
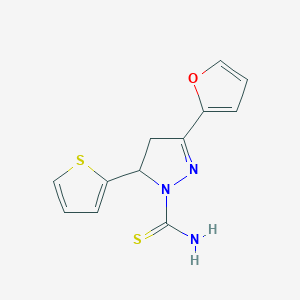
![4,6-dimethyl-2-[(5-methyl-2-furyl)methylene]thieno[2,3-b]pyridin-3(2H)-one](/img/structure/B276142.png)
